molecular formula C20H22ClFN2O4S B11352438 N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352438
M. Wt: 440.9 g/mol
InChI Key: XFHSDVSHJGHENN-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with chloro and methoxy substituents.

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution reactions to introduce the chloro, methoxy, and methanesulfonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to N-(5-CHLORO-2-METHOXYPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological effects .

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-7-6-16(21)12-18(19)23-20(25)14-8-10-24(11-9-14)29(26,27)13-15-4-2-3-5-17(15)22/h2-7,12,14H,8-11,13H2,1H3,(H,23,25)

InChI Key

XFHSDVSHJGHENN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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